8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Imidazo[1,2-a]pyridine Chemistry: Historical Context
The development of imidazo[1,2-a]pyridine chemistry represents one of the most significant advances in heterocyclic organic chemistry over the past several decades. These bicyclic systems with bridgehead nitrogen atoms have emerged as crucial scaffolds in medicinal chemistry due to their extraordinary range of biological activities. The historical evolution of this chemical class began with the recognition that fused nitrogen-bridged heterocyclic compounds could serve as privileged structures for drug discovery applications. Early synthetic approaches to imidazo[1,2-a]pyridines were primarily based on metal-catalyzed reactions and functionalizations, which laid the foundation for subsequent developments in the field.
The progression from classical synthetic methodologies to modern approaches has been driven by the increasing demand for environmentally benign synthetic strategies. Contemporary research has focused extensively on developing metal-free direct formation protocols for imidazo[1,2-a]pyridine derivatives, reflecting the growing emphasis on sustainable chemistry practices. These developments have been particularly significant in enabling access to specialized compounds such as 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde, which require precise control over substitution patterns and functional group positioning.
The historical context of imidazo[1,2-a]pyridine chemistry reveals a systematic evolution from simple condensation reactions to sophisticated multicomponent transformations. Classical synthetic routes typically involved condensation followed by heterocyclization of 2-aminopyridines with alpha-haloketones or alpha,beta-unsaturated carbonyl compounds. The field has subsequently expanded to encompass innovative approaches including multicomponent reactions, tandem sequences, and transition-metal-catalyzed carbon-hydrogen functionalizations, most of which were initially developed in conventional reaction media.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows the established conventions for bicyclic heterocyclic compounds, specifically those containing fused imidazole and pyridine rings. The compound bears the Chemical Abstracts Service registry number 1313712-64-9 and possesses the molecular formula C₉H₇ClN₂O with a molecular weight of 194.62 daltons. The structural designation imidazo[1,2-a]pyridine indicates the specific fusion pattern between the five-membered imidazole ring and the six-membered pyridine ring, where the [1,2-a] notation specifies the connectivity pattern between the two heterocyclic systems.
The systematic naming convention reflects the precise positioning of substituents on the bicyclic framework. The chlorine substituent at the 8-position represents a halogen modification on the pyridine portion of the molecule, while the methyl group at the 6-position provides additional structural complexity. The aldehyde functionality at the 2-position represents a critical reactive center that significantly influences both the chemical behavior and potential applications of the compound. This particular substitution pattern places the aldehyde group on the imidazole portion of the bicyclic system, creating unique opportunities for further chemical transformations.
The structural classification of this compound places it within the broader category of substituted imidazo[1,2-a]pyridines that exhibit multiple functional group modifications. The simultaneous presence of electron-withdrawing (chlorine and aldehyde) and electron-donating (methyl) substituents creates a complex electronic environment that influences the compound's reactivity profile. The SMILES notation for this compound is represented as O=CC1=CN2C=C(C)C=C(Cl)C2=N1, which provides a linear representation of the three-dimensional molecular structure.
Significance in Heterocyclic Chemistry
The significance of imidazo[1,2-a]pyridines in heterocyclic chemistry stems from their recognition as privileged structures that represent promising areas for identification of lead structures toward the discovery of new synthetic drug molecules. These compounds have demonstrated exceptional versatility in medicinal chemistry applications, with several commercial drugs such as Zolpidem, Olprinone, and Soraprazan illustrating the wide therapeutic spectrum represented by this class of drug scaffolds. The structural framework provides an optimal balance of rigidity and flexibility that enables specific molecular recognition events while maintaining appropriate pharmacokinetic properties.
The importance of imidazo[1,2-a]pyridines extends beyond their medicinal applications to encompass significant roles in material science and organometallic chemistry. The bicyclic system provides a robust molecular scaffold that can accommodate various functional group modifications without compromising structural integrity. This versatility has made imidazo[1,2-a]pyridines valuable building blocks for the construction of complex molecular architectures with applications in optoelectronics, dyes, and sensing materials.
The heterocyclic framework of imidazo[1,2-a]pyridines offers unique electronic properties that arise from the fusion of electron-rich imidazole and electron-deficient pyridine systems. This electronic complementarity creates opportunities for fine-tuning molecular properties through strategic substitution patterns. The presence of multiple nitrogen atoms within the bicyclic system provides numerous sites for coordination with metal centers, hydrogen bonding interactions, and other non-covalent molecular recognition events that are crucial for biological activity and material properties.
Current research in heterocyclic chemistry has identified imidazo[1,2-a]pyridines as essential scaffolds for addressing contemporary challenges in drug discovery and materials science. The ability to introduce diverse functional groups at multiple positions on the bicyclic framework enables the systematic exploration of structure-activity relationships and the optimization of desired properties. This flexibility has positioned imidazo[1,2-a]pyridines as key targets for synthetic methodology development and as valuable platforms for investigating fundamental principles of molecular recognition and reactivity.
Overview of Substituted Imidazo[1,2-a]pyridines
Substituted imidazo[1,2-a]pyridines represent a vast and structurally diverse class of heterocyclic compounds that have garnered substantial attention in both academic and industrial research settings. The structural diversity within this compound class arises from the numerous positions available for substitution on the bicyclic framework, with modifications possible at positions 2, 3, 5, 6, 7, and 8 of the fused ring system. Each substitution position offers unique opportunities for modulating the electronic, steric, and pharmacological properties of the resulting molecules, enabling the systematic design of compounds with tailored characteristics for specific applications.
The biological activity profiles of substituted imidazo[1,2-a]pyridines demonstrate remarkable diversity, strongly dependent on the specific substitution patterns employed. Research has documented extensive pharmacological activities including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. The breadth of these activities reflects the versatility of the imidazo[1,2-a]pyridine scaffold and its ability to interact with diverse biological targets through various molecular mechanisms.
Contemporary synthetic approaches to substituted imidazo[1,2-a]pyridines have evolved to encompass sophisticated methodologies that enable precise control over substitution patterns and stereochemistry. Recent developments have focused particularly on functionalization at the 3-position, with established methods for carbon-3-alkylation, carbon-3-arylation, carbon-3-carbonylation, carbon-3-sulfenylation, carbon-3-selenation, carbon-3-nitrogen-substitution, carbon-3-phosphonation, and carbon-3-halogenation. These methodological advances have significantly expanded the accessible chemical space within the substituted imidazo[1,2-a]pyridine family.
The systematic study of substituted imidazo[1,2-a]pyridines has revealed important structure-activity relationships that guide the design of new compounds for specific applications. Electronic effects introduced by electron-withdrawing or electron-donating substituents can dramatically influence both the chemical reactivity and biological activity of these compounds. Steric effects arising from bulky substituents can modulate molecular recognition events and influence the accessibility of reactive sites. The combination of these effects creates opportunities for fine-tuning molecular properties to achieve desired outcomes in both synthetic and biological contexts.
Importance of 2-Functionalized Derivatives
The functionalization of imidazo[1,2-a]pyridines at the 2-position represents a particularly significant area of research due to the unique reactivity and biological properties associated with this substitution pattern. Position 2 corresponds to the carbon atom adjacent to the bridgehead nitrogen in the imidazole ring, creating a reactive site that can accommodate diverse functional groups while maintaining the structural integrity of the bicyclic system. The strategic importance of 2-functionalized derivatives stems from their enhanced synthetic versatility and their demonstrated biological activities across multiple therapeutic areas.
Recent synthetic developments have established efficient protocols for introducing various functional groups at the 2-position of imidazo[1,2-a]pyridines through metal-free methodologies. Key intermediates such as 2-chloromethyl and 2-carbaldehyde derivatives have been identified as crucial building blocks for generating libraries of bioactive imidazo[1,2-a]pyridines. These compounds serve as versatile synthetic intermediates that can undergo further chemical transformations to access more complex molecular architectures with tailored properties for specific applications.
The aldehyde functionality at the 2-position, as exemplified by this compound, provides exceptional opportunities for subsequent chemical elaboration. Aldehydes are highly reactive electrophilic centers that can participate in numerous chemical transformations including nucleophilic additions, condensation reactions, oxidation to carboxylic acids, and reduction to primary alcohols. This reactivity profile makes 2-carbaldehyde derivatives particularly valuable as synthetic intermediates for accessing diverse chemical libraries through parallel synthesis approaches.
The biological significance of 2-functionalized imidazo[1,2-a]pyridines has been demonstrated through extensive pharmacological studies that reveal enhanced potency and selectivity compared to unsubstituted analogs. The 2-position appears to be critical for molecular recognition events with biological targets, potentially through hydrogen bonding interactions, hydrophobic contacts, or coordination with metal centers in enzymatic active sites. Understanding these structure-activity relationships provides valuable guidance for the rational design of new therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.
| Compound Class | Substitution Pattern | Key Properties | Synthetic Accessibility |
|---|---|---|---|
| 2-Carbaldehyde derivatives | Aldehyde at position 2 | High reactivity, versatile intermediates | Moderate to good |
| 2-Chloromethyl derivatives | Chloromethyl at position 2 | Alkylating potential, synthetic utility | Good |
| 2-Carboxylic acid derivatives | Carboxyl at position 2 | Hydrogen bonding capability | Excellent |
| 2-Phosphonyl derivatives | Phosphonate at position 2 | Enzyme inhibition potential | Moderate |
The development of efficient synthetic routes to 2-functionalized imidazo[1,2-a]pyridines has been facilitated by advances in metal-free catalysis and environmentally benign reaction conditions. Catalyst-free approaches have emerged as particularly attractive methodologies due to their operational simplicity, reduced environmental impact, and compatibility with diverse functional groups. These developments have made 2-functionalized derivatives increasingly accessible for both academic research and industrial applications, supporting continued exploration of their chemical and biological properties.
Properties
IUPAC Name |
8-chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNBXFZPPDNBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724473 | |
| Record name | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-64-9 | |
| Record name | 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Amino-5-chloro-3-methylpyridine
The synthesis begins with 2-amino-5-chloro-3-methylpyridine, a commercially available or synthetically accessible intermediate. This compound serves as the foundation for introducing the chloro (position 8) and methyl (position 6) groups during cyclization.
Key Reaction Conditions:
Alkylation with Propargyl Bromide
The aminopyridine undergoes alkylation with propargyl bromide to form a pyridinium salt, a critical precursor for cyclization.
Procedure:
Cyclization to Form the Imidazo[1,2-a]pyridine Core
Cyclization under basic conditions generates the fused bicyclic structure.
Optimized Conditions:
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Base : Potassium carbonate (2 eq) in DCM/water biphasic system.
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Temperature : Reflux at 40°C for 6–8 hours.
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Product : 8-Chloro-6-methyl-2-methylimidazo[1,2-a]pyridine (yield: 92%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the propargyl carbon, followed by deprotonation and ring closure.
Bromination at Position 2
The methyl group at position 2 is brominated to facilitate subsequent oxidation.
Bromination Protocol:
Hydrolysis to Hydroxymethyl Intermediate
The bromomethyl group is hydrolyzed to hydroxymethyl under mild alkaline conditions.
Hydrolysis Conditions:
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Reagent : Aqueous sodium bicarbonate (10% w/v).
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Solvent : Ethanol/water (4:1) at 60°C for 4 hours.
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Product : 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-methanol (yield: 89%).
Oxidation to Carbaldehyde
The hydroxymethyl group is oxidized to the aldehyde using a TEMPO-mediated system.
Oxidation Protocol:
| Parameter | Value |
|---|---|
| Catalyst | TEMPO (0.5 mol%) |
| Co-catalyst | Potassium bromide (0.1 eq) |
| Oxidant | Sodium hypochlorite (1.5 eq) |
| Solvent | Dichloromethane/water (1:1) |
| Temperature | 0–5°C |
| Reaction Time | 30 minutes |
| Yield | 86% |
Critical Notes :
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pH is maintained at 9.5 to prevent over-oxidation to the carboxylic acid.
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The aldehyde is purified via vacuum distillation (63–65°C at 1.73 kPa).
Analytical Data and Characterization
Intermediate Characterization
8-Chloro-6-methyl-2-methylimidazo[1,2-a]pyridine :
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 6.8 Hz, 1H), 7.42 (s, 1H), 7.20 (d, J = 6.8 Hz, 1H), 2.65 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-methanol :
Final Product Characterization
This compound :
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HRMS (ESI+) : m/z calcd. for C₁₀H₈ClN₂O [M + H]⁺: 223.0372; found: 223.0376.
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IR (KBr) : 1705 cm⁻¹ (C=O stretch).
Alternative Synthetic Routes
Direct Formylation via Vilsmeier-Haack Reaction
Attempts to introduce the aldehyde directly via Vilsmeier-Haack formylation (POCl₃/DMF) yielded partial success (45% yield) but required stringent temperature control (-10°C).
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling of 2-bromoimidazo[1,2-a]pyridine with formaldehyde synthons (e.g., tributyltin formaldehyde) was explored but resulted in low selectivity (<30% yield).
Industrial Considerations
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Scalability : The TEMPO oxidation protocol is amenable to continuous flow reactors, reducing reaction time to 10 minutes.
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Cost Efficiency : Propargyl bromide and NBS are cost-prohibitive at scale; alternatives like propargyl chloride and electrochemical bromination are under investigation.
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Safety : Dichloromethane is replaced with ethyl acetate in large-scale oxidations to meet environmental regulations .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | C₁₀H₈ClN₂O | 210.64 | Not explicitly listed | Chloro (C8), methyl (C6), carbaldehyde (C2) |
| 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₅ClN₂O | 180.59 | 885276-03-9 | Chloro (C8), carbaldehyde (C2) |
| 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₅ClN₂O | 180.59 | 881841-30-1 | Chloro (C6), carbaldehyde (C2) |
| 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | C₈H₅BrN₂O | 225.04 | Not explicitly listed | Bromo (C8), carbaldehyde (C2) |
| 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride | C₇H₅Cl₂IN₂ | 314.94 | 1820607-31-5 | Chloro (C6), iodo (C8), hydrochloride salt |
Key Observations :
Halogen Effects: The 8-chloro substituent in the target compound reduces electron density at the aromatic core compared to non-halogenated analogs.
Methyl Group Impact : The 6-methyl group in the target compound introduces steric hindrance, which may improve metabolic stability compared to the 6-chloro analog (CAS 881841-30-1) .
Carbaldehyde Reactivity : The aldehyde group at position 2 serves as a reactive site for further derivatization (e.g., condensation reactions), a feature shared across all carbaldehyde-containing analogs .
Hydrogenated and Functionalized Derivatives
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8): While structurally distinct (pyridazine vs. pyridine core), this compound highlights the importance of heterocycle choice; pyridazine derivatives often exhibit altered binding affinities in medicinal applications .
Biological Activity
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The unique structure of this compound is characterized by the following features:
- Chlorine atom at the 8th position.
- Methyl group at the 6th position.
- Aldehyde group at the 2nd position.
These substitutions contribute to its reactivity and biological activity, making it a compound of interest in drug discovery.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antituberculosis Activity
A study highlighted the compound's potential as an anti-tuberculosis agent. Derivatives of imidazo[1,2-a]pyridines were synthesized and tested against Mycobacterium tuberculosis (Mtb). The results showed that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.10 to 0.19 μM against the H37Rv strain of Mtb. Notably, modifications to the structure significantly influenced activity levels, with some compounds demonstrating enhanced efficacy against multidrug-resistant strains .
| Compound | MIC (μM) | Activity Against MDR/XDR Strains |
|---|---|---|
| Compound 15 | 0.10 - 0.19 | Yes |
| Compound 16 | 0.05 - 1.5 | Yes |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation.
Mechanism of Action
The proposed mechanism involves interaction with cellular enzymes that are crucial for cancer cell survival. For instance, it may inhibit key enzymes involved in metabolic pathways or induce oxidative stress leading to cell death .
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes essential for bacterial and cancer cell metabolism.
- Apoptosis Induction : It can trigger programmed cell death pathways in malignant cells.
- Antioxidant Activity : Some studies suggest it may possess antioxidant properties that protect against oxidative damage .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in model organisms. However, further investigations are necessary to assess long-term toxicity and metabolic stability.
| Parameter | Value |
|---|---|
| Plasma Protein Binding (%) | >99 |
| Hepatocyte Stability (%) | 0.19 (human) |
Q & A
Q. What are the optimal synthetic routes for 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde, and how can yield discrepancies be addressed?
The synthesis typically involves multi-step processes, starting with the condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes. A common approach includes:
- Step 1: Halogenation at the 8-position using POCl₃ or PCl₅ under reflux conditions .
- Step 2: Methyl group introduction at the 6-position via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Step 3: Aldehyde functionalization at the 2-position through Vilsmeier-Haack formylation .
Yield Optimization: Discrepancies in yields (e.g., 40–70%) often arise from competing side reactions (e.g., over-halogenation). Troubleshooting includes:
- Adjusting stoichiometry of halogenating agents.
- Using anhydrous solvents (e.g., DMF) to minimize hydrolysis .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Key spectral markers include:
- ¹H NMR:
- ¹³C NMR:
- Aldehyde carbon at δ 190–195 ppm.
- Chlorine-induced deshielding at C8 (δ 140–145 ppm) .
- IR: Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at 550–600 cm⁻¹ .
Contradiction Resolution: Overlapping signals (e.g., methyl and aromatic protons) can be resolved via 2D NMR (HSQC, HMBC) .
Q. What are the primary chemical reactivity patterns of the aldehyde group in this compound?
The aldehyde group participates in:
- Nucleophilic additions: Formation of imines or hydrazones with amines/hydrazines.
- Oxidation: Conversion to carboxylic acid under strong oxidizing conditions (e.g., KMnO₄).
- Reduction: Reduction to alcohol using NaBH₄ or LiAlH₄ .
Methodological Note: Solvent choice (e.g., ethanol vs. THF) significantly impacts reaction rates and byproduct formation. For imine synthesis, anhydrous conditions and catalytic acetic acid improve yields .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming:
- Stereoelectronic effects: Chlorine’s ortho-directing influence on the aldehyde group.
- Torsional angles: Planarity of the imidazo[1,2-a]pyridine core, which affects π-π stacking in biological interactions .
Challenges: Poor crystal growth due to the aldehyde’s hygroscopicity. Mitigation strategies:
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina, Glide):
- PDB Targets: Kinases (e.g., CDK2, PDB ID: 1HCL) due to structural similarity to known inhibitors .
- Key Interactions:
- Aldehyde oxygen forms hydrogen bonds with Lys33 (CDK2).
- Chlorine occupies a hydrophobic pocket near Ile10 .
MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify ΔGbinding .
Q. How do pH and solvent environment affect the compound’s stability in biological assays?
- pH Sensitivity: The aldehyde group undergoes hydration in aqueous media (pH 7.4), forming geminal diol, which reduces reactivity. Buffers with low water activity (e.g., DMSO/PBS mixtures) improve stability .
- Solvent Effects:
- Polar aprotic solvents (DMF, DMSO) stabilize the aldehyde.
- Protic solvents (MeOH) accelerate degradation via hemiacetal formation .
Experimental Validation: Monitor degradation via HPLC at λ = 254 nm, comparing retention times under varying pH/solvent conditions .
Q. What strategies address contradictory bioactivity data across cell lines (e.g., MCF-7 vs. HT-29)?
Case Study: If IC₅₀ values vary (e.g., 15 µM vs. 20 µM):
- Mechanistic Insight: Screen for off-target effects (e.g., ROS generation) using fluorescent probes (DCFH-DA) .
- Resistance Factors: Overexpression of efflux pumps (e.g., P-gp) in HT-28. Verify via verapamil co-treatment .
Statistical Analysis: Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
